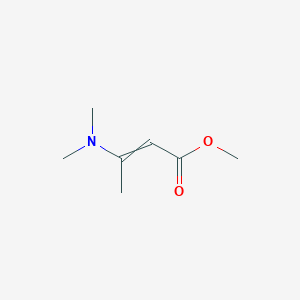
Methyl 3-(dimethylamino)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(dimethylamino)but-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Methyl 3-(dimethylamino)but-2-enoate serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions, including:
- Substitution Reactions : The dimethylamino group can be substituted with other functional groups, enhancing the compound's versatility in synthetic pathways.
- Condensation Reactions : It can participate in condensation reactions to form larger molecular structures.
Research indicates that this compound exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity, which could be explored for developing new antibiotics .
- Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes involved in metabolic pathways, although specific targets are still under investigation .
Pharmaceutical Applications
The compound is being explored for its role as a precursor in drug synthesis. Its unique structure allows it to be modified into various pharmaceutical agents:
- Calcium Channel Blockers : this compound has been used in synthesizing compounds with potential calcium channel blocking activity, which may be beneficial in treating cardiovascular diseases .
Case Study 1: Anticancer Properties
In a study evaluating novel pyrimidine derivatives, this compound was synthesized and tested for its ability to inhibit cancer cell proliferation. Results indicated significant reductions in cell growth across multiple cancer types, highlighting its potential for therapeutic development .
Case Study 2: Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains. Further research is needed to confirm these findings and explore its applicability in antibiotic development .
Propiedades
Número CAS |
15895-69-9 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
methyl 3-(dimethylamino)but-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-6(8(2)3)5-7(9)10-4/h5H,1-4H3 |
Clave InChI |
NQGKRGQTHRGEEM-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)OC)N(C)C |
SMILES canónico |
CC(=CC(=O)OC)N(C)C |
Sinónimos |
Methyl 3-diMethylaMino- 2-butenoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















